molecular formula C9H16N2O B13817751 1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone

1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone

Cat. No.: B13817751
M. Wt: 168.24 g/mol
InChI Key: XYDSRPZQTMCZGW-UHFFFAOYSA-N
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Description

1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to a dihydropyridine ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3,4-dihydro-2H-pyridine with dimethylamine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Another approach involves the reduction of this compound oxime using a reducing agent such as sodium borohydride. This method provides a high yield of the target compound under mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(dimethylamino)phenyl]ethanone: Similar in structure but lacks the dihydropyridine ring.

    1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]propanone: Similar but with an additional carbon in the ethanone moiety.

    1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]butanone: Similar but with two additional carbons in the ethanone moiety.

Uniqueness

1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dihydropyridine ring and the dimethylamino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone

InChI

InChI=1S/C9H16N2O/c1-8(12)11-7-5-4-6-9(11)10(2)3/h5,7,9H,4,6H2,1-3H3

InChI Key

XYDSRPZQTMCZGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CCCC1N(C)C

Origin of Product

United States

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